molecular formula C18H27N3O3 B2958064 4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899964-43-3

4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2958064
CAS RN: 899964-43-3
M. Wt: 333.432
InChI Key: XATWUIOGRXQCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Ethyl-6-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a selective dopamine D1 receptor agonist that has been shown to have beneficial effects in a number of preclinical models of neurological and psychiatric disorders. In

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-oxobutanoic acid derivatives are often used in the synthesis of pharmaceutical compounds due to their reactivity and ability to form various functional groups. They can be involved in creating molecules with potential anti-nociceptive and anti-inflammatory activities .

Immunological Disorder Treatment

Some 4-oxobutanoic acid derivatives have been explored for use in treating immunological disorders. They may be used in pharmaceutical compositions aimed at treating pathologies associated with these disorders .

Bioactivity Evaluation

Derivatives of 4-oxobutanoic acid can be synthesized and studied for their structural and spectroscopic properties, which is essential in evaluating their bioactivity. This includes theoretical and experimental analysis to design new compounds with desired biological effects .

Chemical Synthesis Research

These derivatives can be used in chemical synthesis research, such as microwave-assisted synthesis, which is a method to produce various chemical compounds efficiently .

properties

IUPAC Name

4-(2-ethyl-6-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-4-14-7-5-6-13(2)17(14)19-16(22)12-15(18(23)24)21-10-8-20(3)9-11-21/h5-7,15H,4,8-12H2,1-3H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATWUIOGRXQCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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